2-Chloro-N-(2-methyl-4-oxopentan-2-yl)acetamide
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Overview
Description
2-Chloro-N-(2-methyl-4-oxopentan-2-yl)acetamide is an organic compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 g/mol . It is a chlorinated acetamide derivative, often used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methyl-4-oxopentan-2-yl)acetamide typically involves the reaction of 2-methyl-4-oxopentanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-methyl-4-oxopentan-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution: Formation of various substituted acetamides.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-Chloro-N-(2-methyl-4-oxopentan-2-yl)acetamide is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-methyl-4-oxopentan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Chloroacetamide: A simpler analog with similar reactivity but different biological properties.
N-(2-methyl-4-oxopentan-2-yl)acetamide: Lacks the chlorine atom, resulting in different chemical and biological behavior.
Uniqueness
2-Chloro-N-(2-methyl-4-oxopentan-2-yl)acetamide is unique due to the presence of both the chlorine atom and the oxopentan-2-yl group, which confer specific reactivity and potential biological activities not found in its analogs .
Properties
CAS No. |
90952-56-0 |
---|---|
Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.65 g/mol |
IUPAC Name |
2-chloro-N-(2-methyl-4-oxopentan-2-yl)acetamide |
InChI |
InChI=1S/C8H14ClNO2/c1-6(11)4-8(2,3)10-7(12)5-9/h4-5H2,1-3H3,(H,10,12) |
InChI Key |
OSPFSWVJDVUKFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)NC(=O)CCl |
Origin of Product |
United States |
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